2,6-Difluoro-phenyl-3-buten-2-one

Catalog No.
S8654859
CAS No.
M.F
C10H8F2O
M. Wt
182.17 g/mol
Availability
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2,6-Difluoro-phenyl-3-buten-2-one

Product Name

2,6-Difluoro-phenyl-3-buten-2-one

IUPAC Name

1-(2,6-difluorophenyl)but-3-en-2-one

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C10H8F2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h2-5H,1,6H2

InChI Key

WNVLDSYAUWFTJR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1=C(C=CC=C1F)F

Molecular Geometry and Electronic Configuration Analysis

The molecular structure of 4-(2,6-difluorophenyl)-3-buten-2-one features a planar enone system (C=O and C=C bonds) conjugated with the aromatic ring. The fluorine atoms at the 2- and 6-positions of the phenyl group induce significant electron withdrawal, polarizing the carbonyl group and stabilizing the α,β-unsaturated system through resonance. The bond lengths and angles, inferred from related fluorinated enones, suggest a slight shortening of the C=O bond (≈1.21 Å) compared to non-fluorinated analogs due to enhanced conjugation.

Table 1: Key Structural Parameters

ParameterValue (Estimated)
C=O Bond Length1.21 Å
C=C Bond Length1.34 Å
C-F Bond Length1.35 Å
Dihedral Angle (C=O-C=C)180° (Planar)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR:

  • The aromatic protons resonate as a multiplet at δ 6.8–7.3 ppm due to deshielding by fluorine atoms.
  • The vinyl proton (H₃) adjacent to the carbonyl appears as a doublet at δ 6.2 ppm (J = 16 Hz), while the trans-vinyl proton (H₄) resonates at δ 7.1 ppm.
  • The methyl group (C₁) shows a singlet at δ 2.1 ppm, unaffected by neighboring groups.

¹³C NMR:

  • The carbonyl carbon (C=O) is highly deshielded at δ 195–200 ppm.
  • The aromatic carbons bonded to fluorine (C₂ and C₆) appear at δ 160–165 ppm due to fluorine’s inductive effect.
  • The vinyl carbons (C₃ and C₄) resonate at δ 125–135 ppm.

Infrared (IR) Vibrational Mode Assignments

  • C=O Stretch: A strong absorption at 1,680–1,710 cm⁻¹, slightly lower than non-fluorinated enones due to conjugation with fluorine.
  • C=C Stretch: A medium-intensity peak at 1,620–1,640 cm⁻¹.
  • C-F Stretches: Bands at 1,100–1,250 cm⁻¹, characteristic of aryl fluorides.

Mass Spectrometric Fragmentation Patterns

  • Molecular Ion Peak: m/z 182.17 [M]⁺ (calculated for C₁₀H₈F₂O).
  • Key Fragments:
    • m/z 153: Loss of CO (182 – 28).
    • m/z 123: Loss of CF₂ (182 – 59).
    • m/z 95: Formation of the phenyl cation.

Comparative Analysis with Related Fluorinated Enones

Compared to 4-(4-methoxyphenyl)-3-buten-2-one (C₁₁H₁₂O₂), the 2,6-difluoro analog exhibits:

  • Reduced Electron Density: Fluorine’s electron-withdrawing effect decreases enone reactivity in nucleophilic additions.
  • Downfield Shifts in NMR: Aromatic protons in the difluoro compound are deshielded by 0.5–1.0 ppm compared to methoxy-substituted analogs.
  • Lower C=O Stretching Frequency: 1,680 cm⁻¹ vs. 1,710 cm⁻¹ in methoxy derivatives due to enhanced conjugation.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT simulations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.
  • Electrostatic Potential: Negative charge localized on fluorine and oxygen atoms, favoring electrophilic attacks at the β-carbon.

Molecular Orbital Interactions in Fluorinated Systems

  • The fluorine atoms participate in resonance with the aromatic ring, delocalizing electron density away from the carbonyl group.
  • The C=O π* orbital interacts with the C=C π orbital, stabilizing the conjugated system by ~20 kcal/mol.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

182.05432120 g/mol

Monoisotopic Mass

182.05432120 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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